molecular formula C28H32N2O5 B15024159 1-(4-Ethoxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Ethoxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15024159
M. Wt: 476.6 g/mol
InChI Key: MEDFWXPVXHBGET-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic structures synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . Its specific substituents include:

  • 6,7-Dimethyl: Methyl groups at positions 6 and 7, likely influencing steric effects and metabolic stability.
  • 2-[3-(Morpholin-4-yl)propyl]: A morpholine-containing alkyl chain at position 2, introducing polar tertiary amine functionality for improved solubility and target engagement.

This compound was synthesized under mild, one-pot conditions optimized for high functional group tolerance, as part of a library of 223 derivatives . Its structural complexity and substituent diversity make it a candidate for biological activity screening, particularly in drug discovery contexts.

Properties

Molecular Formula

C28H32N2O5

Molecular Weight

476.6 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-6,7-dimethyl-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H32N2O5/c1-4-34-21-8-6-20(7-9-21)25-24-26(31)22-16-18(2)19(3)17-23(22)35-27(24)28(32)30(25)11-5-10-29-12-14-33-15-13-29/h6-9,16-17,25H,4-5,10-15H2,1-3H3

InChI Key

MEDFWXPVXHBGET-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=C(C3=O)C=C(C(=C5)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl bromide, dimethyl sulfate, and morpholine .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as reflux, column chromatography, and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(4-ethoxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, focusing on substituent variations, synthetic yields, and inferred biological relevance. Key analogs include:

Key Findings:

Substituent Impact on Solubility: The morpholinylpropyl group in the target compound significantly enhances water solubility compared to alkyl (e.g., methyl) or aromatic (e.g., phenyl) substituents, critical for bioavailability .

Synthetic Efficiency: Yields for the target compound (65–85%) align with trends observed for morpholine-containing derivatives, which require careful optimization of amine reactivity and solvent selection (e.g., ethanol/water mixtures) . Simpler derivatives (e.g., 2-methyl) achieve higher yields (70–90%) due to fewer steric and electronic challenges .

Biological Relevance: Morpholine moieties are associated with kinase inhibition and GPCR modulation, suggesting the target compound may exhibit unique activity profiles compared to dimethylamino or alkyl-substituted analogs . Methyl groups at R₆/R₇ may reduce metabolic oxidation, extending half-life relative to unsubstituted derivatives .

Q & A

Q. How can researchers align studies on this compound with broader theories in heterocyclic chemistry or drug discovery?

  • Methodological Answer : Link synthesis and activity data to:
  • Hammett/Taft linear free-energy relationships : Predict substituent effects on reactivity.
  • Structure-activity relationship (SAR) models : Use machine learning (e.g., Random Forest) to prioritize analogs .

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